2-(1,3-Benzothiazol-2-yl)-2-hydroxyacetic acid
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Overview
Description
2-Benzothiazole-2-oxyacetic acid is an organic compound with the molecular formula C₉H₇NO₃S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazole-2-oxyacetic acid typically involves the reaction of 2-aminobenzenethiol with glyoxylic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of 2-Benzothiazole-2-oxyacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazole-2-oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiol or amine derivatives
Substitution: Halogenated benzothiazoles, amino benzothiazoles, and thio-substituted benzothiazoles
Scientific Research Applications
2-Benzothiazole-2-oxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Benzothiazole-2-oxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
2-Benzothiazole-2-oxyacetic acid can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Aminobenzothiazole: Widely studied for its pharmacological activities, including anticancer and antimicrobial properties.
2-Hydroxybenzothiazole: Used in the synthesis of dyes and pigments.
The uniqueness of 2-Benzothiazole-2-oxyacetic acid lies in its oxyacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7NO3S/c11-7(9(12)13)8-10-5-3-1-2-4-6(5)14-8/h1-4,7,11H,(H,12,13) |
InChI Key |
GFVRQDULUIFHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)O |
Origin of Product |
United States |
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